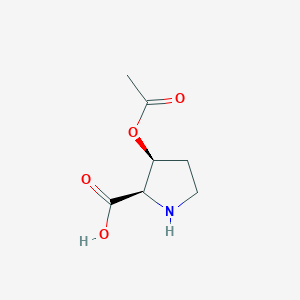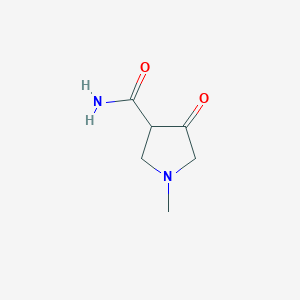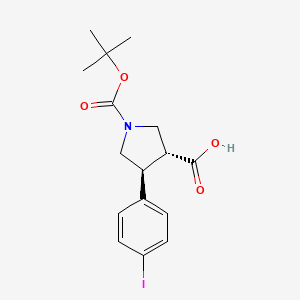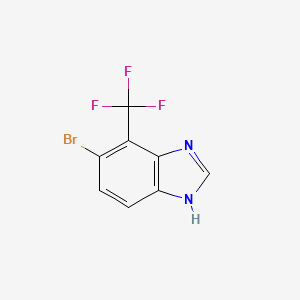
2,6-Dichloro-5-nitropyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-5-nitropyrimidine-4-carboxylic acid is an organic compound with the molecular formula C5HCl2N3O4 and a molecular weight of 237.99 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms, one nitro group, and one carboxylic acid group attached to the pyrimidine ring. It is used primarily as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-nitropyrimidine-4-carboxylic acid typically involves the chlorination and nitration of pyrimidine derivatives. One common method involves the reaction of 2,6-dichloropyrimidine with nitric acid under controlled conditions to introduce the nitro group at the 5-position . The carboxylic acid group can be introduced through subsequent reactions involving carboxylation.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from readily available pyrimidine derivatives. The process includes chlorination, nitration, and carboxylation steps, each requiring specific reagents and conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography .
化学反応の分析
Types of Reactions
2,6-Dichloro-5-nitropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alkoxides through nucleophilic aromatic substitution (SNAr) reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Carboxylation Reactions: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or methanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Carboxylation: Reagents like thionyl chloride for conversion to acid chlorides, followed by reaction with alcohols or amines.
Major Products Formed
Substitution: Formation of substituted pyrimidines with various functional groups.
Reduction: Formation of 2,6-dichloro-5-aminopyrimidine-4-carboxylic acid.
Carboxylation: Formation of esters or amides of this compound.
科学的研究の応用
2,6-Dichloro-5-nitropyrimidine-4-carboxylic acid is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the development of enzyme inhibitors and receptor modulators.
Medicine: Utilized in the synthesis of pharmaceutical intermediates for drugs targeting various diseases.
Industry: Used in the production of agrochemicals, including herbicides and fungicides.
作用機序
The mechanism of action of 2,6-Dichloro-5-nitropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In biological systems, it may also interact with nucleic acids or proteins, affecting cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
2,4-Dichloro-5-nitropyrimidine: Similar structure but with chlorine atoms at different positions.
4,6-Dichloro-5-nitropyrimidine: Another isomer with chlorine atoms at the 4 and 6 positions.
2,6-Dichloropyridine-4-carboxylic acid: A pyridine derivative with similar functional groups.
Uniqueness
2,6-Dichloro-5-nitropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity.
特性
IUPAC Name |
2,6-dichloro-5-nitropyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3O4/c6-3-2(10(13)14)1(4(11)12)8-5(7)9-3/h(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKKYNOKSVUJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12870742.png)


![2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12870752.png)
![3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline](/img/structure/B12870754.png)


![5-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12870773.png)





